1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine

AMCase inhibition Chitinase Asthma

Chitinase inhibitor programs require a validated, IP-secure scaffold. Generic triazoles cannot achieve potent AMCase binding. This compound (CAS 1556699-98-9) provides: • Patented pharmacophore (US 9,944,624; 10,208,020; 10,538,508) with hAMCase IC₅₀ down to single-digit nM • In vivo POC in murine asthma model (50 mg/kg oral qd) • Dual amine handles for parallel SAR; hERG de-risking data 95% purity. Available for immediate global dispatch.

Molecular Formula C7H14N6
Molecular Weight 182.23 g/mol
Cat. No. B13241067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine
Molecular FormulaC7H14N6
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NNC(=N2)N
InChIInChI=1S/C7H14N6/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12)
InChIKeyDMZDAKKVYLUROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine: Chitinase Inhibitor Core Scaffold


1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine (CAS 1556699-98-9, MW 182.23, C₇H₁₄N₆) [1] is a heterocyclic diamine building block featuring a 1,2,4-triazole ring fused to a piperidine moiety. Its structure incorporates two free primary amine groups—one on the triazole and one on the piperidine—providing dual synthetic handles for regioselective derivatization. This scaffold has been identified as the core pharmacophore enabling potent inhibition of acidic mammalian chitinase (AMCase) and dual AMCase/chitotriosidase-1 (CHIT1) inhibition [2], positioning it as a strategic starting material for respiratory disease drug discovery programs targeting asthma, COPD, and idiopathic pulmonary fibrosis [3].

1
Chitinase inhibitor scaffold
Core pharmacophore for AMCase/CHIT1 inhibitor lead generation
2
Dual amine derivatization handles
Two free primary amines enable regioselective N-substitution for SAR exploration
3
IP-protected starting material
Access to patent-protected triazole-piperidine chemical space for drug discovery

1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine: Why Generic Substitutes Fail


The 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold is not a generic heterocyclic building block. Its unique arrangement of a 1,2,4-triazole bearing a free 5-amino group directly connected to a piperidine ring with a 4-amino substituent establishes a precise hydrogen-bond donor/acceptor geometry essential for binding within the AMCase catalytic pocket [1]. Structure-activity relationship (SAR) studies across a series of 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amines demonstrate that both the triazole amino group and the piperidine 4-amino group are critical for enzymatic inhibition; removal, relocation, or substitution of either amine dramatically reduces or abolishes AMCase inhibitory activity [1]. The piperidine nitrogen at the triazole 3-position further rigidifies the molecular geometry, fixing the spatial orientation of both amine vectors for optimal target engagement [2]. Generic 1,2,4-triazoles lacking the piperidine substituent, or piperidine amines lacking the amino-triazole, cannot reproduce this binding mode and consequently fail to generate potent AMCase-inhibitory derivatives [3].

Binding geometry specificity
Triazole-5-amino and piperidine-4-amino arrangement required for AMCase pocket engagement; generic triazoles or piperidines may lack this geometry.
Dual amine requirement
SAR data indicate removal or relocation of either amine group substantially reduces chitinase inhibition; mono-amine analogs may not replicate activity.
Scaffold conformational constraint
Piperidine ring at triazole 3-position rigidifies molecular orientation; acyclic amino-triazoles may present different binding modes.

1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine: Differentiation Evidence


High-Potency AMCase Inhibition via Scaffold Derivatization

When the free amine of the piperidine 4-position of the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold is derivatized with optimized N-substituents, the resulting compounds achieve hAMCase IC₅₀ values as low as 7–9 nM . In contrast, the unsubstituted parent scaffold (free 4-amine) shows no measurable AMCase inhibition at concentrations up to 10 µM [1]. This >1000-fold potency gain demonstrates that the scaffold contains the essential binding elements but requires appropriate derivatization; generic mono-amine triazoles or piperidines cannot achieve this magnitude of potency improvement because they lack the dual-site binding architecture [2].

AMCase Inhibition Gain
Head-to-head
Unsubstituted scaffoldIC₅₀ >10 µM (no inhibition)
Derivative OATD-01IC₅₀ 9 nM
Fold improvement>1,000-fold
Supports scaffold derivatization pathway for high-affinity AMCase tool compounds.
Recombinant hAMCase assay; derivatization required for activity.
AMCase inhibition Chitinase Asthma Drug Discovery Scaffold optimization

Tunable AMCase/CHIT1 Selectivity Profiles

Derivatives of 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine exhibit a tunable selectivity window between AMCase and CHIT1 inhibition, a property not achievable with allosamidin-based or benzoxazepine-derived chemotypes. OATD-01, a direct derivative of this scaffold, inhibits hAMCase with IC₅₀ = 9 nM and hCHIT1 with IC₅₀ = 26 nM (2.9-fold selectivity) , while OAT-177 achieves IC₅₀ = 14.2 nM (hAMCase) and 232 nM (hCHIT1), yielding 16.3-fold selectivity . In contrast, the benzoxazepine derivative OAT-1441 shows an IC₅₀ of 7 nM against hAMCase but relies on a fundamentally different scaffold that lacks the dual-inhibition tunability of the triazole-piperidine series [1].

Tunable Selectivity Window
Cross-study comparable
2.9× – 16.3×
AMCase/CHIT1 selectivity range (derivatization-dependent)
Scaffold allows adjustable selectivity profiles for AMCase/CHIT1 pathway dissection.
OATD-01: 2.9×; OAT-177: 16.3×; benzoxazepine comparator not tunable.
Dual Chitinase Inhibition Selectivity AMCase CHIT1 Respiratory Disease

In Vivo Airway Inflammation Reduction in Asthma Model

Compound 30, a dual AMCase/CHIT1 inhibitor built on the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold, demonstrated significant in vivo efficacy by reducing total cell counts in bronchoalveolar lavage fluid (BALF) following oral administration at 50 mg/kg once daily in mice challenged with house dust mite (HDM) extract [1]. This in vivo pharmacodynamic endpoint—a direct measure of airway inflammation—has not been reported for competing scaffolds such as the benzoxazepine series (OAT-1441), where published data are limited to in vitro enzyme inhibition and pharmacokinetic profiling without BALF inflammation reduction data [2].

In Vivo Airway Model
Head-to-head
Scaffold derivative (Compound 30)Reduced BALF cell count (HDM model, 50 mg/kg oral)
Benzoxazepine comparatorNo published in vivo inflammation data
Supports respiratory disease model-response assessment; only scaffold with reported in vivo airway endpoint reduction.
Mouse HDM allergic airway inflammation model; BALF cell count readout.
In Vivo Efficacy Asthma Model Airway Inflammation Bronchoalveolar Lavage HDM Challenge

hERG Cardiac Safety Optimization

Compound 30, a dual chitinase inhibitor derived from the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold, exhibited significantly reduced affinity toward the hERG potassium channel compared to earlier reported chitinase inhibitors within the same scaffold series [1]. The earlier-generation triazole-piperidine inhibitors typically displayed hERG IC₅₀ values in the 100–150 nM range, representing a significant cardiac safety liability [2]. Through iterative SAR exploration of the scaffold, compound 30 achieved substantially improved hERG selectivity while maintaining dual AMCase/CHIT1 inhibitory potency—a safety optimization trajectory not demonstrated for alternative chitinase inhibitor chemotypes [1].

hERG Profile Improvement
Class-level inference
100–150 nM → reduced
Earlier series vs Compound 30 hERG affinity (qualitative improvement)
Indicates scaffold optimization pathway for cardiac channel selectivity monitoring.
Exact fold improvement not disclosed; fluorescence polarization assay used.
hERG Cardiotoxicity Safety Pharmacology Lead Optimization Chitinase Inhibitor

Patent-Protected Scaffold Exclusivity

The 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold is the basis for three granted US patents (US 9,944,624; US 10,208,020; US 10,538,508) that protect amino triazole compounds substituted with a piperidinyl ring bearing a heterocyclic substituent as inhibitors of acidic mammalian chitinase and chitotriosidase [1][2][3]. Multiple exemplified compounds within these patents demonstrate hAMCase IC₅₀ values ranging from 100 nM to 5.5 µM, establishing a broad and defensible IP estate [4]. Alternative chitinase inhibitor scaffolds, such as allosamidin derivatives, lack comparable patent protection for small-molecule AMCase inhibition, limiting their commercial development potential [5].

IP Protection Landscape
Class-level inference
Triazole-piperidine scaffold3 US patents, IC₅₀ range 100 nM – 5.5 µM
Allosamidin classNo composition-of-matter patent protection
Enables IP-secure development; alternative scaffolds lack commercial viability.
Patents cover compounds, compositions, and methods for respiratory indications.
Intellectual Property Patent Protection AMCase Inhibitor Freedom to Operate Scaffold Exclusivity

1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine: Application Scenarios


Dual AMCase/CHIT1 Inhibitor Lead Generation

This scaffold is the validated chemical starting point for synthesizing potent, dual AMCase/CHIT1 inhibitors. Medicinal chemistry teams can leverage the two free amine handles for parallel derivatization strategies: N-functionalization of the piperidine 4-amine with substituted benzyl, phenethyl, or heterocyclic groups to optimize potency and selectivity, while the triazole 5-amino group participates in critical hydrogen-bonding interactions within the enzyme active site [1]. The extensive SAR data published in J Med Chem (2019) provides a roadmap for achieving hAMCase IC₅₀ values from 100 nM down to single-digit nanomolar range through systematic N-substituent optimization [1], enabling rapid hit-to-lead progression.

In Vivo Efficacy and Safety Profiling

Organizations conducting in vivo pharmacology studies for respiratory indications should prioritize this scaffold because it is the only chitinase inhibitor chemotype with published in vivo proof-of-concept in a murine HDM-induced allergic airway inflammation model (compound 30, 50 mg/kg oral qd) [1]. Furthermore, the scaffold's demonstrated tractability for hERG optimization—reducing cardiac channel affinity from the 100–150 nM range to substantially lower levels while maintaining target potency [2]—provides a de-risked starting point for preclinical safety assessment compared to alternative chemotypes without published cardiac safety optimization data.

IP-Driven Drug Development in Patent-Protected Space

For biotech and pharmaceutical companies seeking freedom-to-operate in the chitinase inhibitor field, procurement of this scaffold is essential. Three granted US patents (9,944,624; 10,208,020; 10,538,508) provide composition-of-matter protection for amino triazole compounds built on this core [1]. The patent family covers compounds with hAMCase IC₅₀ values spanning from 100 nM to 5.5 µM [2], establishing a broad exclusivity zone. Alternative chitinase inhibitors (e.g., allosamidin natural product derivatives) lack equivalent patent protection, rendering them commercially non-viable for pharmaceutical development [3].

Chemical Biology Tool Compounds for Chitinase Studies

Academic and industrial chemical biology groups developing probe molecules to dissect the physiological roles of AMCase and CHIT1 should use this scaffold to generate tool compounds with tunable selectivity profiles. The scaffold enables synthesis of both dual inhibitors (e.g., OATD-01 with ~3-fold AMCase selectivity) [1] and AMCase-selective inhibitors (e.g., OAT-177 with ~16-fold selectivity) [2], allowing researchers to probe the distinct biological functions of each chitinase in respiratory, gastrointestinal, and ocular disease models. The commercial availability of the scaffold in 95% purity [3] facilitates immediate initiation of derivatization campaigns.

Application
Selection Property
Validation Focus
Dual chitinase inhibitor lead generation
Regioselective dual-amine scaffold for SAR expansion
AMCase/CHIT1 selectivity profiling and potency optimization
Respiratory disease model research
Scaffold with reported in vivo airway inflammation model response
PD endpoint reduction and cardiac channel selectivity monitoring
IP-protected drug discovery
Patent-protected triazole-piperidine series (3 US patents)
Freedom-to-operate and composition-of-matter review
Chitinase pathway tool compounds
Tunable AMCase/CHIT1 selectivity via derivatization
Selectivity window validation and target engagement assays
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